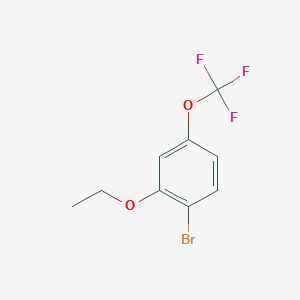

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene

Beschreibung

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene (C₉H₈BrF₃O₂) is a substituted bromobenzene featuring three distinct functional groups: a bromine atom at position 1, an ethoxy group at position 2, and a trifluoromethoxy group at position 4. The trifluoromethoxy group (–OCF₃) is electron-withdrawing, while the ethoxy group (–OCH₂CH₃) is electron-donating, creating a unique electronic profile that influences reactivity and regioselectivity in catalytic transformations .

Eigenschaften

IUPAC Name |

1-bromo-2-ethoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKZEZVDRCJEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution (EAS): Bromination of 2-ethoxy-4-(trifluoromethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

Nucleophilic Substitution: Starting from 1-bromo-2-ethoxybenzene, the trifluoromethoxy group can be introduced using trifluoromethanol under suitable reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene undergoes various types of reactions, including:

Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzoic acid.

Reduction: 1-Ethoxy-2-(trifluoromethoxy)benzene.

Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is employed in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism by which 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Discussion

The reactivity of 1-bromo-2-ethoxy-4-(trifluoromethoxy)benzene in cross-coupling reactions is influenced by two competing factors:

Electron-Withdrawing Effects : The –OCF₃ group activates the bromine atom for oxidative addition with Pd catalysts.

Steric Hindrance : The ortho-ethoxy group may slightly reduce reaction rates compared to para-substituted analogs like 1-bromo-4-(trifluoromethoxy)benzene, which lacks steric interference .

Notably, trifluoromethoxy-substituted bromobenzenes generally outperform their trifluoromethyl (–CF₃) counterparts in arylations due to better solubility and balanced electronic effects .

Biologische Aktivität

1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene is a compound of interest due to its potential biological activities. The presence of the trifluoromethoxy group, along with the bromine and ethoxy substituents, suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological evaluation.

- Molecular Formula : C10H10BrF3O2

- Molecular Weight : 305.09 g/mol

- Structural Features :

- Trifluoromethoxy group enhances lipophilicity and biological activity.

- Ethoxy and bromo groups may influence its reactivity and interaction with biological systems.

The biological activity of 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene can be attributed to its structural components which may affect various biochemical pathways:

- Cox Enzyme Inhibition : Similar compounds have shown to inhibit cyclooxygenase (Cox) enzymes, which are crucial in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, potentially alleviating inflammation.

- Serotonin Reuptake Inhibition : The trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake, which could suggest antidepressant or anxiolytic properties .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for antimicrobial properties, indicating that 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene may exhibit activity against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Cox Inhibition | Reduced prostaglandin synthesis | |

| Serotonin Uptake | Enhanced inhibition compared to analogs | |

| Antimicrobial | Potential efficacy against pathogens |

Case Studies

- Inflammation Model : In a study evaluating anti-inflammatory effects, compounds similar to 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene were administered in models of induced inflammation. Results indicated significant reductions in markers of inflammation, supporting the hypothesis that this compound may exhibit similar effects.

- Antimicrobial Screening : A series of derivatives were tested for antimicrobial activity against common bacterial strains. The results showed that compounds with the trifluoromethoxy substitution displayed enhanced activity compared to their non-fluorinated counterparts, suggesting that 1-Bromo-2-ethoxy-4-(trifluoromethoxy)benzene could also possess notable antimicrobial properties.

Research Findings

Recent studies have focused on the synthesis and evaluation of fluorinated compounds due to their unique biological profiles. The incorporation of trifluoromethyl groups has been found to increase metabolic stability and bioavailability, making these compounds promising candidates for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.